molecular formula C6H15ClN2O2S B1342417 N-(Piperidin-4-yl)methanesulfonamide hydrochloride CAS No. 68996-26-9

N-(Piperidin-4-yl)methanesulfonamide hydrochloride

Cat. No. B1342417
CAS RN: 68996-26-9
M. Wt: 214.71 g/mol
InChI Key: LUSUXJHDQXASOK-UHFFFAOYSA-N
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Description

“N-(Piperidin-4-yl)methanesulfonamide hydrochloride” is an organic compound with the empirical formula C6H14N2O2S . It is typically used for research purposes .


Molecular Structure Analysis

The molecular weight of “this compound” is 178.26 g/mol . The SMILES string representation of the molecule is CS(=O)(=O)NC1CCNCC1 .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

  • Physicochemical Characterization and Stability : The physicochemical properties of a novel antiarrhythmic agent, closely related to N-(Piperidin-4-yl)methanesulfonamide hydrochloride, were studied, focusing on stability, solubility, and dissolution properties. This research is essential for developing suitable clinical dosage forms (Dubost, Kaufman, Jahansouz, & Brenner, 1996).

  • Selective Receptor Ligands and CNS Disorders : Research has shown that N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines can lead to the development of selective 5-HT7 receptor ligands. This is significant for treating complex diseases involving the central nervous system (Canale et al., 2016).

  • Synthesis and Chemical Reactions : Studies have investigated the synthesis and reaction mechanisms of various compounds, including those involving this compound and related compounds. This research is crucial for understanding and improving synthetic pathways in organic chemistry (Arnold, Overman, Sharp, & Witschel, 2003).

  • Coordination Chemistry : Research on compounds like Bis[μ-N-(pyridin-2-yl)methanesulfonamido-κ2 N:N′]silver(I) provides insights into coordination chemistry and molecular structures, which are pivotal for understanding complex molecular interactions (Hu & Yeh, 2013).

  • Antimicrobial Activity : Studies have been conducted on derivatives of this compound for their antimicrobial properties, particularly against pathogens of Lycopersicon esculentum (tomato plants). These findings are valuable for developing new antimicrobial agents (Vinaya et al., 2009).

  • Enzyme Inhibition Studies : Research into quinolinyl sulfonamides, including compounds related to this compound, has identified their role as potent inhibitors of methionine aminopeptidase. These studies are critical for understanding enzyme inhibition and potential therapeutic applications (Huang et al., 2006).

Safety and Hazards

The safety data sheet for “N-(Piperidin-4-yl)methanesulfonamide hydrochloride” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

As “N-(Piperidin-4-yl)methanesulfonamide hydrochloride” is primarily used for research purposes , future directions would likely involve further exploration of its properties and potential applications in various fields of study.

properties

IUPAC Name

N-piperidin-4-ylmethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S.ClH/c1-11(9,10)8-6-2-4-7-5-3-6;/h6-8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSUXJHDQXASOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608834
Record name N-(Piperidin-4-yl)methanesulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68996-26-9
Record name Methanesulfonamide, N-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68996-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Piperidin-4-yl)methanesulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a dried reaction flask, butyl 4-(methylsulfonamido)piperidine-1-carboxylate (2.53 g, 9.1 mmol) was dissolved in a mixed solvent of dichloromethane (20 mL) and methanol (5 mL). A dried HCl gas was passed thereto at room temperature for 2 hr, and a white solid was formed. The mixture was filtered and washed with dichloromethane and anhydrous ethyl ether, and dried to obtain a white powdery solid (1.88 g) in a 96.3% yield.
Name
butyl 4-(methylsulfonamido)piperidine-1-carboxylate
Quantity
2.53 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Yield
96.3%

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